molecular formula C8H5BrClNO2S B1460507 3-Bromo-2-cyano-4-methylbenzenesulfonyl chloride CAS No. 1806060-36-5

3-Bromo-2-cyano-4-methylbenzenesulfonyl chloride

Cat. No. B1460507
CAS RN: 1806060-36-5
M. Wt: 294.55 g/mol
InChI Key: KWCTUBJPJKIZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-cyano-4-methylbenzenesulfonyl chloride (3-BCMBSC) is a widely used reagent in organic synthesis. It is a powerful sulfonylating agent, used to introduce the sulfonyl group into organic molecules. 3-BCMBSC is also known as 4-methylbenzenesulfonyl chloride, 4-methylbenzenesulfonyl bromide, and 4-methylbenzenesulfonyl bromide chloride. This compound has a wide range of applications in the fields of organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-BCMBSC is based on its ability to react with nucleophiles. The nucleophiles react with the sulfonyl group, resulting in the formation of a new bond. The reaction is typically reversible, and the products can be isolated by chromatography or other separation techniques.
Biochemical and Physiological Effects
3-BCMBSC has been evaluated for its biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 3-BCMBSC has also been shown to have antifungal activity, and it has been used in the treatment of fungal infections.

Advantages and Limitations for Lab Experiments

The primary advantage of using 3-BCMBSC in lab experiments is its high reactivity and selectivity. It is a powerful sulfonylating agent, and it can be used to introduce the sulfonyl group into a variety of organic molecules. The reaction is typically reversible, and the products can be isolated by chromatography or other separation techniques.
However, there are some limitations to using 3-BCMBSC in lab experiments. The reaction is typically carried out at room temperature, and higher temperatures can be used to increase the reaction rate. The reaction can also be sensitive to moisture, and it can be inhibited by the presence of other reagents.

Future Directions

There are a number of potential future directions for research involving 3-BCMBSC. One potential area of research is the use of 3-BCMBSC in the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals. Another potential area of research is the use of 3-BCMBSC in the synthesis of peptides and other peptidomimetics. Additionally, further research could be conducted on the biochemical and physiological effects of 3-BCMBSC, such as its effects on acetylcholinesterase and its antifungal activity. Finally, further research could be conducted on the optimization of the reaction conditions for the synthesis of 3-BCMBSC, such as the use of higher temperatures and the use of different solvents.

Scientific Research Applications

3-BCMBSC is used in a variety of scientific research applications. It is used in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of peptides and other peptidomimetics, as well as in the synthesis of organic polymers. 3-BCMBSC is also used in the synthesis of organometallic compounds, such as organotrifluoroborates and organomagnesium compounds.

properties

IUPAC Name

3-bromo-2-cyano-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2S/c1-5-2-3-7(14(10,12)13)6(4-11)8(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCTUBJPJKIZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-cyano-4-methylbenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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